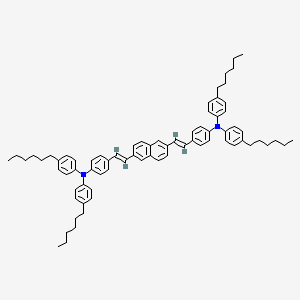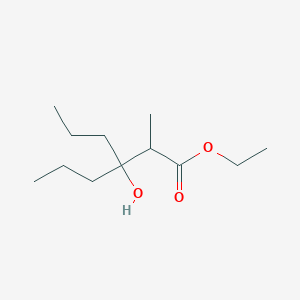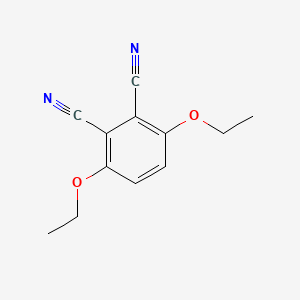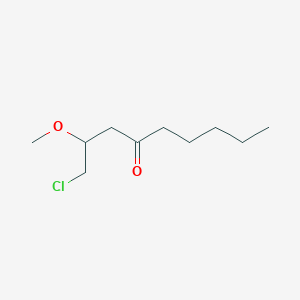
Chloroacetic acid, 3,4-dichlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetic acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of chloroacetic acid and is characterized by the presence of a 3,4-dichlorophenyl group. This compound is used in various chemical synthesis processes and has applications in multiple fields, including medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloroacetic acid, 3,4-dichlorophenyl ester typically involves the esterification of chloroacetic acid with 3,4-dichlorophenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield chloroacetic acid and 3,4-dichlorophenol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of a strong acid or base under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are chloroacetic acid and 3,4-dichlorophenol.
Wissenschaftliche Forschungsanwendungen
Chloroacetic acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chloroacetic acid, 3,4-dichlorophenyl ester involves its interaction with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis, releasing chloroacetic acid, which can then react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Chloroacetic Acid: A simpler derivative of acetic acid with a single chlorine atom.
3,4-Dichlorophenol: The phenolic counterpart of chloroacetic acid, 3,4-dichlorophenyl ester.
2,4-Dichlorophenoxyacetic Acid: A related compound used as a herbicide.
Comparison: this compound is unique due to the presence of both the chloroacetic acid moiety and the 3,4-dichlorophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ester linkage makes it more reactive in hydrolysis and substitution reactions, providing versatility in various applications.
Eigenschaften
CAS-Nummer |
101580-93-2 |
|---|---|
Molekularformel |
C8H5Cl3O2 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-8(12)13-5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
InChI-Schlüssel |
CNALHVZXVPTLGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(=O)CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)


![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)


![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)

